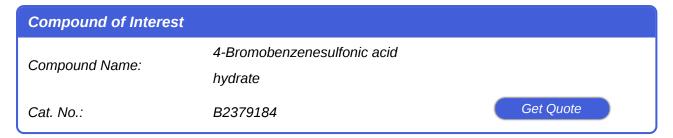


FT-IR Analysis of 4-Bromobenzenesulfonic Acid Hydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of **4-Bromobenzenesulfonic acid hydrate**. This compound is a key intermediate in various organic syntheses, and understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for spectral interpretation.

Core Data Presentation

The FT-IR spectrum of **4-Bromobenzenesulfonic acid hydrate** is characterized by absorption bands corresponding to the vibrations of its constituent functional groups: the sulfonic acid group (-SO₃H), the p-substituted brominated benzene ring, and the water of hydration (H₂O). The expected vibrational frequencies are summarized in the table below. These values are based on established literature for similar aromatic sulfonic acids, brominated aromatic compounds, and hydrated organic molecules[1][2][3][4].



Wavenumber Range (cm ⁻¹)	Vibrational Mode	Assignment	Intensity
3500 - 3200	O-H stretching	Water of hydration (H ₂ O)	Broad, Strong
3100 - 3000	C-H stretching	Aromatic C-H	Medium
~2900	O-H stretching	Sulfonic acid (-SO₃H)	Broad, Medium
1600 - 1585	C=C stretching	Aromatic ring	Medium
1500 - 1400	C=C stretching	Aromatic ring	Medium
1230 - 1120	S=O asymmetric stretching	Sulfonic acid (-SO₃H)	Strong
1080 - 1000	S=O symmetric stretching	Sulfonic acid (-SO₃H)	Strong
850 - 750	C-H out-of-plane bending	p-disubstituted benzene	Strong
700 - 600	C-Br stretching	Carbon-Bromine bond	Medium
690 - 515	S-O bending	Sulfonic acid (-SO₃H)	Medium

Experimental Protocol

A standard experimental procedure for obtaining the FT-IR spectrum of solid **4- Bromobenzenesulfonic acid hydrate** is detailed below. This protocol is designed to ensure high-quality, reproducible data.

- 1. Sample Preparation (KBr Pellet Method)
- Objective: To prepare a solid sample dispersion in a transparent matrix for transmission FT-IR analysis.
- Materials:
 - 4-Bromobenzenesulfonic acid hydrate (analytical grade)



- Potassium bromide (KBr), FT-IR grade, desiccated
- Mortar and pestle (agate or mullite)
- Pellet press with die
- Spatula
- Procedure:
 - Gently grind approximately 1-2 mg of the 4-Bromobenzenesulfonic acid hydrate sample in the mortar.
 - Add approximately 100-200 mg of dry KBr to the mortar.
 - Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The presence of a hydrate can sometimes make the KBr mixture slightly sticky; gentle and persistent grinding is key.
 - Transfer the powder to the pellet die.
 - Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet.
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- 2. FT-IR Spectrometer Setup and Data Acquisition
- Instrument: A Fourier-Transform Infrared Spectrometer.
- Parameters:
 - Spectral Range: 4000 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.



• Apodization: Happ-Genzel function is commonly used.

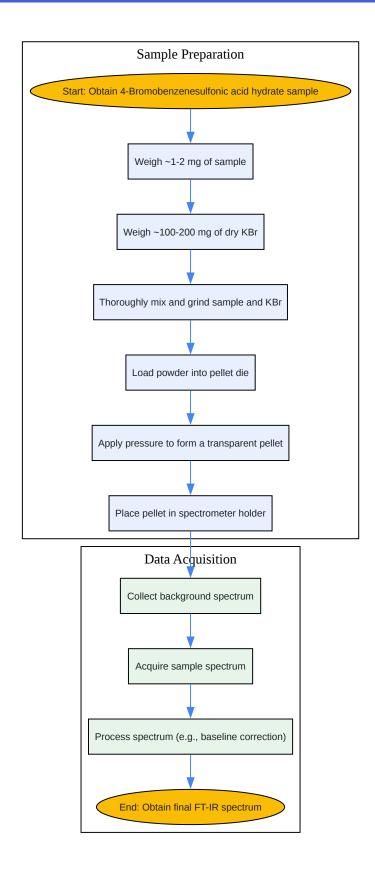
Procedure:

- Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
- Collect a background spectrum of the empty sample holder or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.
- Place the sample pellet in the holder and acquire the sample spectrum.
- Process the resulting spectrum (e.g., baseline correction, smoothing) as needed using the spectrometer's software.

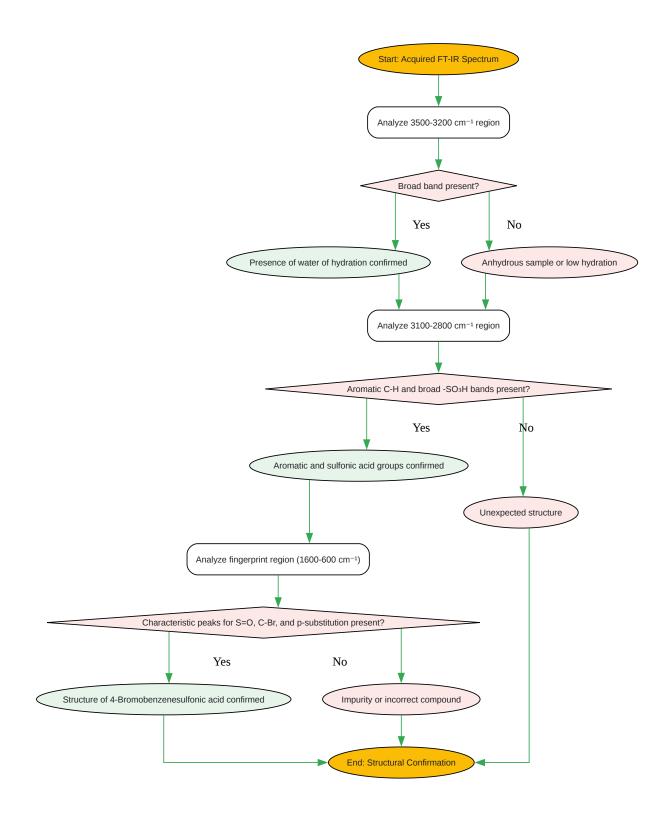
Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical process for interpreting the resulting FT-IR spectrum.









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